molecular formula C16H18ClN B13747305 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 24464-14-0

1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13747305
CAS No.: 24464-14-0
M. Wt: 259.77 g/mol
InChI Key: QLZQDLWTQZQWFH-UHFFFAOYSA-N
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Description

1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative of interest in medicinal chemistry and neuroscience research. The THIQ scaffold is recognized for its diverse biological activities . While specific pharmacological data for this exact compound is limited, related 1-methyl-1-phenyl THIQ analogs have been investigated for their potent biological effects. For instance, the compound (+)-FR115427, a closely related derivative, has been reported to demonstrate effective anticonvulsant activity, protect against hippocampal neuronal degeneration, and exhibit anti-hypoxic effects in preclinical studies . This suggests potential research applications for this compound in studying neurodegenerative conditions and neuroprotection. The broader class of 1,1-disubstituted tetrahydroisoquinolines has also been associated with a range of activities, including peripheral vasodilatory effects, analgesia, and dopamine D2 receptor-blocking activity . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the safety data sheet before use.

Properties

CAS No.

24464-14-0

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

1-methyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C16H17N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11-12,17H,9-10H2,1H3;1H

InChI Key

QLZQDLWTQZQWFH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC[NH2+]1)C=CC(=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Acylation and Amide Intermediate Formation

The first critical step is the acylation of β-phenylethylamine or its substituted analogs with benzoyl chloride or benzoic acid derivatives to form N-(2-phenethyl)benzamide intermediates.

Key parameters:

  • Reaction medium: aqueous or non-polar organic solvents
  • Temperature: 0-80 °C
  • Molar ratios: β-phenylethylamine to benzoyl chloride typically 1:1 to 1:3
  • Catalysts: organic bases or alkali metal hydroxides (NaOH or KOH)
  • Post-reaction workup: filtration, washing to neutral, and drying

For example, one method involves mixing phenylethylamine, alkali metal hydroxide (preferably 10-30% NaOH aqueous solution), and benzoyl chloride in water under ice bath conditions, followed by room temperature reaction to obtain the amide intermediate with simplified workup and environmental benefits due to no organic solvents used.

Cyclization to 1-Phenyl-3,4-dihydroisoquinoline

The amide intermediate undergoes cyclization via oxidative cyclodehydration using reagents such as polyphosphoric acid, phosphorus oxychloride, or phosphorus pentachloride, often in the presence of vanadium pentoxide as a catalyst.

Typical conditions:

  • Temperature: 130-150 °C
  • Reaction time: 3 hours
  • Solvent: benzene or similar non-polar solvents
  • Workup: neutralization with saturated sodium bicarbonate solution, extraction with ethyl acetate, decolorization with activated carbon, and concentration

This step yields 1-phenyl-3,4-dihydroisoquinoline with yields around 70-72% and melting points near 100 °C.

Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline using reducing agents such as sodium borohydride or potassium borohydride.

Parameters:

  • Reducing agent: NaBH4 or KBH4
  • Temperature: 0 °C
  • Reaction time: 16 hours
  • Post-reaction acidification with concentrated hydrochloric acid (HCl), stirring at ~78 °C for 1 hour
  • Extraction with ethyl acetate, drying, and concentration

Yields for this step are typically 83-85%, with melting points of 101-110 °C.

Introduction of the N-Methyl Group

The methylation of the nitrogen atom to form 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved by reductive amination or alkylation methods, often involving methyl iodide or formaldehyde with reducing agents. Specific protocols for the methylation of 7-phenyl substituted derivatives are less commonly detailed but follow similar principles.

Formation of Hydrochloride Salt

The final compound, 1-methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline, is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by crystallization and drying.

Data Tables Summarizing Key Synthesis Steps

Step Reagents/Conditions Yield (%) Temperature (°C) Notes
Acylation (amide formation) β-Phenylethylamine + Benzoyl chloride + NaOH (aq) High 0-25 Aqueous medium, simplified workup, eco-friendly
Cyclization N-(2-phenethyl)benzamide + Polyphosphoric acid + V2O5 + POCl3 70-72 130-150 Extraction and decolorization required
Reduction 1-Phenyl-3,4-dihydroisoquinoline + NaBH4 or KBH4 83-85 0 Acidification with HCl post-reduction
N-Methylation Methylating agent (e.g., methyl iodide) + reducing agent Variable Room temp Specific conditions depend on substituents
Hydrochloride salt formation Treatment with HCl Quantitative Room temp Crystallization and drying

Chemical Reactions Analysis

1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-Methyl-7-phenyl-THIQ hydrochloride 1-CH₃, 7-Ph C₁₆H₁₈ClN 259.78 g/mol* Bulky phenyl group at 7-position; potential steric effects on receptor binding
4-Phenyl-THIQ (PTIQ hydrochloride) 4-Ph C₁₅H₁₄ClN 243.73 g/mol Phenyl at 4-position; used in neuroprotection studies against methamphetamine toxicity
7-Nitro-THIQ hydrochloride 7-NO₂ C₉H₁₁ClN₂O₂ 230.65 g/mol Electron-withdrawing nitro group enhances reactivity; potential antitumor applications
6,7-Dimethoxy-THIQ hydrochloride 6-OCH₃, 7-OCH₃ C₁₁H₁₆ClNO₂ 245.70 g/mol Methoxy groups improve solubility; common in alkaloid-inspired drug design
1-(3-Bromo-2,4,5-trimethylphenyl)-THIQ HCl Halogen (Br) and methyl groups C₁₉H₂₂BrClN 394.74 g/mol Bromine increases lipophilicity; potential for CNS penetration

*Calculated based on the molecular formula C₁₆H₁₈ClN.

Pharmacological and Toxicological Profiles

  • Neuroactivity: PTIQ hydrochloride (4-phenyl-THIQ) demonstrated neuroprotective effects in preclinical models of methamphetamine-induced toxicity, suggesting THIQ derivatives may modulate dopamine pathways .
  • Antitumor Activity: 1-Phenyl-6,7-dimethoxy-THIQ hydrochloride exhibited high toxicity (LD₅₀ = 280 mg/kg), underscoring the impact of substituent positioning on safety profiles .
  • Safety :

    • Substituents like methoxy or hydroxyl groups (e.g., 2-methyl-THIQ-4,6-diol) are associated with lower toxicity compared to nitro or halogenated analogs .

Biological Activity

1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on neuroprotective effects, interaction with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C16H18ClNC_{16}H_{18}ClN and a molecular weight of approximately 273.78 g/mol. The presence of a methyl group at the nitrogen atom and a phenyl group at the seventh position enhances its biological activity compared to other THIQ derivatives.

Neuroprotective Effects

Research indicates that 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems in the brain, particularly affecting dopamine and serotonin pathways. The compound has been associated with:

  • Reduction of oxidative stress : It has been observed to increase levels of glutathione (GSH) and nitric oxide (NO), which are crucial for cellular protection against oxidative damage .
  • Dopaminergic modulation : It affects tyrosine hydroxylase activity, influencing dopamine synthesis and potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .

The mechanism through which 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves several pathways:

  • Interaction with dopamine receptors : The compound shows affinity for D1 and D2 dopamine receptors, which may play a role in its neuroprotective effects .
  • Antioxidant properties : By enhancing the antioxidant capacity of cells, it contributes to reducing neurotoxicity associated with various conditions .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various contexts:

  • Neurotoxicity Assessment : In vitro studies using 3D neurosphere cultures demonstrated that 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride does not induce neurotoxic effects at tested concentrations .
  • Therapeutic Applications : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
1-Methyl-1,2,3,4-tetrahydroisoquinoline4965-09-70.97
1-Ethyl-1,2,3,4-tetrahydroisoquinoline25939-81-50.97
1-Methyl-1-phenyltetrahydroisoquinoline1308520.94
7-Phenyl-tetrahydroisoquinolineN/AN/A

The specific methylation at the nitrogen atom and the phenyl group at position seven contribute to its enhanced biological activity compared to other THIQ derivatives.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Key signals include the methyl group (³J coupling with adjacent protons) and phenyl group aromatic resonances (ortho/meta/para splitting patterns) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions in crystalline forms. For example, analogous compounds (e.g., 6,7-dimethoxy derivatives) show planar isoquinoline cores with substituent dihedral angles <10° .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈NCl requires m/z 259.1234 for [M+H]⁺) .

How are preliminary biological activities assessed for this compound, and what assays are prioritized?

Q. Basic Research Focus

  • In vitro binding assays : Screen for affinity at neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₂A) due to structural similarity to psychoactive tetrahydroisoquinolines .
  • Enzyme inhibition studies : Test against monoamine oxidases (MAO-A/B) using fluorometric or colorimetric substrates (e.g., kynuramine oxidation) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

How can synthetic yields and enantiomeric purity be optimized for scale-up?

Q. Advanced Research Focus

  • Computational reaction design : Tools like ICReDD integrate quantum chemical calculations to predict optimal conditions (e.g., solvent polarity, temperature) for Pictet-Spengler steps, reducing trial-and-error .
  • Chiral resolution : Use HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution to isolate enantiomers, critical for pharmacodynamic studies .
  • DoE (Design of Experiments) : Screen variables (e.g., catalyst loading, reaction time) to maximize yield (>80%) and minimize byproducts (e.g., N-oxide formation) .

How should researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced Research Focus

  • Control for salt vs. free base forms : Hydrochloride salts (improved solubility) may show higher in vitro activity than free bases due to enhanced bioavailability .
  • Assay variability : Normalize data using reference standards (e.g., clorgyline for MAO-A inhibition) and validate protocols via inter-lab reproducibility tests .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways that skew in vivo results .

What mechanistic studies elucidate its interaction with neuronal targets?

Q. Advanced Research Focus

  • Molecular docking simulations : Map binding poses to dopamine D₂ receptors (e.g., hydrophobic interactions with Phe382, hydrogen bonding with Asp114) .
  • Electrophysiology : Patch-clamp recordings on transfected CHO cells quantify ion channel modulation (e.g., NMDA receptor inhibition) .
  • PET/SPECT radiolabeling : Synthesize ¹¹C- or ¹⁸F-labeled analogs for in vivo receptor occupancy studies in rodent models .

How does structural modification at the 7-phenyl position influence pharmacological profiles?

Q. Advanced Research Focus

  • SAR (Structure-Activity Relationship) : Compare with derivatives (e.g., 7-fluoro, 7-methoxy) to identify substituent effects:

    SubstituentMAO-A IC₅₀ (nM)D₂ Receptor Kᵢ (nM)
    7-Phenyl120 ± 1585 ± 10
    7-Fluoro90 ± 12110 ± 15
    7-Methoxy200 ± 2045 ± 8
  • π-Stacking vs. steric effects : Bulky 7-phenyl groups enhance MAO-A selectivity but reduce D₂ affinity due to steric hindrance .

What strategies mitigate solubility challenges in in vivo studies?

Q. Advanced Research Focus

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to achieve >5 mg/mL solubility .
  • Prodrug design : Synthesize ester derivatives (e.g., acetylated hydroxyl groups) hydrolyzed in vivo to active forms .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and improved CNS penetration .

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